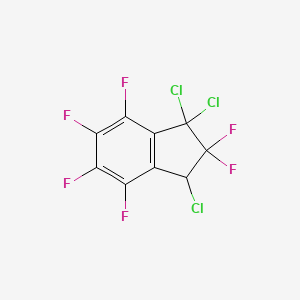
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination and fluorination of an indene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the halogenated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce partially dehalogenated derivatives.
Applications De Recherche Scientifique
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct applications and environmental impact.
Uniqueness
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which imparts specific chemical and physical properties not found in simpler chlorofluorocarbons
Propriétés
Numéro CAS |
88953-07-5 |
|---|---|
Formule moléculaire |
C9HCl3F6 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1,3,3-trichloro-2,2,4,5,6,7-hexafluoro-1H-indene |
InChI |
InChI=1S/C9HCl3F6/c10-7-1-2(8(11,12)9(7,17)18)4(14)6(16)5(15)3(1)13/h7H |
Clé InChI |
KVBWZTIVWPXXQH-UHFFFAOYSA-N |
SMILES canonique |
C1(C2=C(C(=C(C(=C2F)F)F)F)C(C1(F)F)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


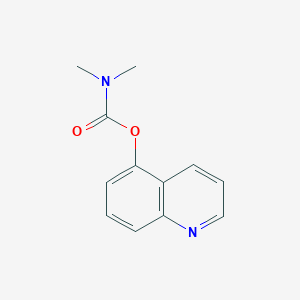
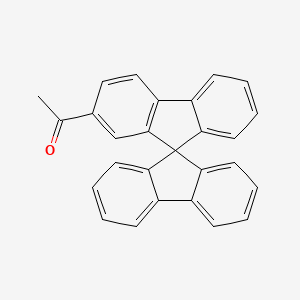

![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
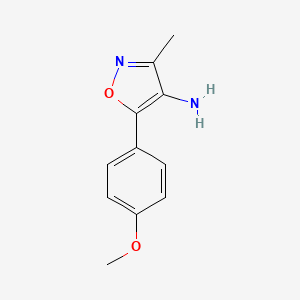
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

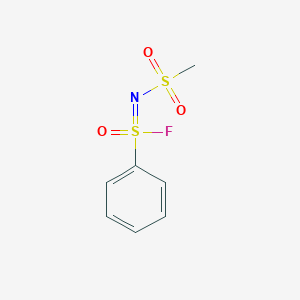
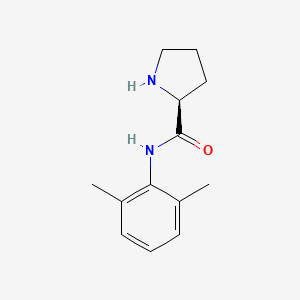
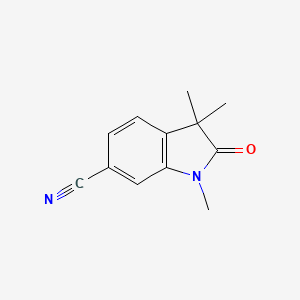

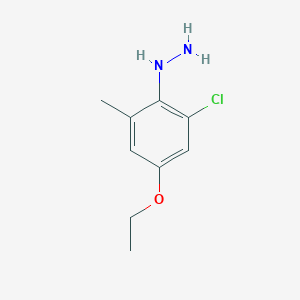
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
